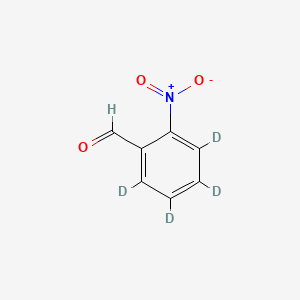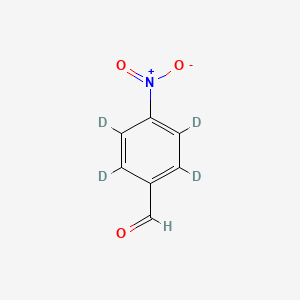![molecular formula C20H31NO5 B561923 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid CAS No. 160141-23-1](/img/new.no-structure.jpg)
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid is a complex organic compound with the molecular formula C20H31NO5. This compound is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amino group, a methyl group, and a phenylpropionic acid moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol and reagents like dimethyl sulfide or zinc for specific steps .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, hydrogen peroxide for oxidative workup, and dimethyl sulfide or zinc for reductive workup. The reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid include:
- (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid
- (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid .
Uniqueness
What sets (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid apart is its unique combination of functional groups, which confer specific reactivity and stability. The presence of the t-Boc protected amino group and the phenylpropionic acid moiety makes it particularly useful in synthetic chemistry and proteomics research.
Propiedades
Número CAS |
160141-23-1 |
|---|---|
Fórmula molecular |
C20H31NO5 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)/t14-,16+,17-/m0/s1 |
Clave InChI |
FTMLRDMMNWLYOE-UAGQMJEPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Sinónimos |
(αS)-α-[[(2S,3S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylpentyl]oxy]benzenepropanoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


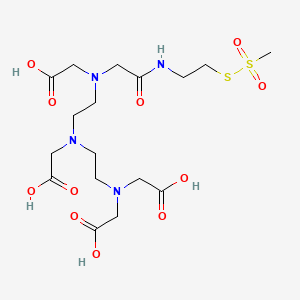
![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)
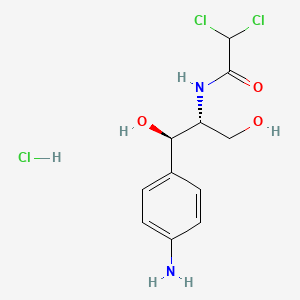
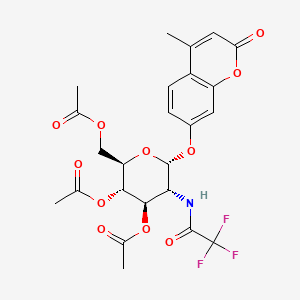
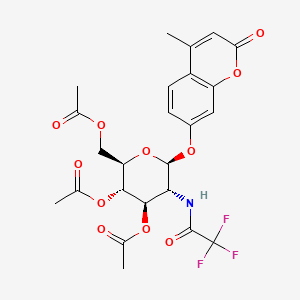

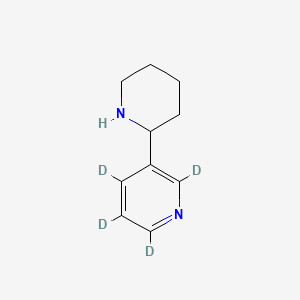
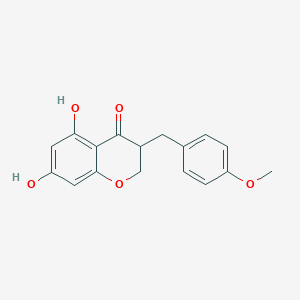
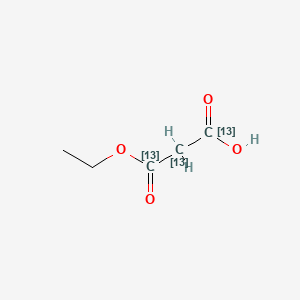
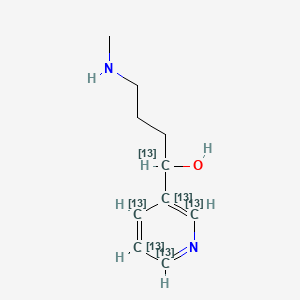

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
